3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy and methyl groups can be introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation and dehydrogenation steps required in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its neuroprotective properties.
5-Methoxyindole-2-carboxylic acid: Studied for its antioxidant and anti-inflammatory effects.
Uniqueness
3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-10(4-6-13(15)16)11-7-9(17-2)3-5-12(11)14-8/h3,5,7,14H,4,6H2,1-2H3,(H,15,16) |
InChI Key |
HUSQFQICATVSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCC(=O)O |
Origin of Product |
United States |
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